molecular formula C10H11BrFNO B1368485 4-Bromo-2-fluoro-N-propylbenzamide CAS No. 1016811-41-8

4-Bromo-2-fluoro-N-propylbenzamide

Cat. No.: B1368485
CAS No.: 1016811-41-8
M. Wt: 260.1 g/mol
InChI Key: NRCMVNLNCMBHAW-UHFFFAOYSA-N
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Description

Historical Trajectories and Genesis of Research Interest in Benzamide (B126) Derivatives

The journey of benzamide derivatives in science began in the 19th century, with the first synthesis of the parent compound, benzamide, marking a significant milestone in organic chemistry. Initially, research focused on understanding the fundamental properties and reactivity of this class of compounds. However, by the mid-20th century, the pharmacological potential of substituted benzamides came to the forefront, particularly in the field of neuropsychiatry. This shift spurred a new wave of research, leading to the development of numerous therapeutic agents. The versatility of the benzamide scaffold allows for systematic modifications, enabling scientists to fine-tune the biological activity of these molecules.

The Significance of Halogenated and Propyl-Substituted Benzamides in Contemporary Chemical Science

The introduction of halogen atoms and alkyl groups, such as a propyl group, to the benzamide structure can profoundly influence its physicochemical and biological properties. Halogenation, the process of introducing halogen atoms, is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov For instance, the presence of bromine and fluorine can alter the electronic nature of the aromatic ring and introduce new potential interactions with protein receptors.

The N-propyl group, an alkyl substituent on the amide nitrogen, can also impact a compound's characteristics. The length and branching of the N-alkyl chain can affect a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. N-propylbenzamide has been noted as a metabolite in cancer metabolism research. nih.govchemicalbook.com The specific combination of a 4-bromo and 2-fluoro substitution pattern on the benzene (B151609) ring, along with an N-propyl group, suggests a deliberate design to optimize these properties for a particular application.

While direct research on 4-Bromo-2-fluoro-N-propylbenzamide is not extensively documented in publicly available literature, the study of analogous compounds provides insight into its potential areas of interest. For example, the related compound 4-Bromo-2-fluoro-N-methylbenzamide is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs for oncology and neurology. chemimpex.comchemicalbook.com This suggests that this compound could also serve as a valuable building block in the creation of more complex and biologically active molecules.

Articulation of Research Gaps and Motivations for Investigating this compound

The limited specific research on this compound presents a clear research gap. The motivations for a focused investigation of this compound are multifaceted. Primarily, it could serve as a novel intermediate for the synthesis of new pharmaceutical candidates. The unique combination of its substituents may offer advantages in terms of synthesis, reactivity, or the final properties of the target molecule.

Furthermore, a comprehensive study of its physicochemical properties, such as its melting point, solubility, and spectral characteristics, would be valuable for chemical databases and for researchers working on related structures. The synthesis of this compound would likely start from 4-Bromo-2-fluorobenzoic acid, a known halogenated derivative of benzoic acid used in the synthesis of pharmaceutically important products. chemicalbook.comguidechem.com The amidation of this acid with propylamine (B44156) would be a logical synthetic route.

Detailed characterization of this compound and its comparison with similar compounds, such as the N-methyl and other N-alkyl analogues, would contribute to a deeper understanding of structure-property relationships within this class of chemicals. This knowledge could guide the future design of benzamide derivatives with tailored characteristics for a range of applications, from medicinal chemistry to materials science.

Physicochemical Data of Related Compounds

To provide context, the following table summarizes some of the known physical and chemical properties of compounds structurally related to this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Bromo-2-fluorobenzoic acid112704-79-7C₇H₄BrFO₂219.01Starting material for synthesis; Melting point: 211-215 °C. chemicalbook.com
N-Propylbenzamide10546-70-0C₁₀H₁₃NO163.22Metabolite in cancer metabolism. nih.govchemicalbook.com
4-Bromo-2-fluoro-N-methylbenzamide749927-69-3C₈H₇BrFNO232.05Intermediate in pharmaceutical synthesis. chemicalbook.comscbt.com
4-Bromo-2-fluorobenzamide (B127740)292621-45-5C₇H₅BrFNO218.03Solid at room temperature. nih.govsigmaaldrich.com
4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamideNot AvailableC₁₀H₁₁BrFNO₂276.10Predicted physicochemical properties available. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCMVNLNCMBHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640813
Record name 4-Bromo-2-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016811-41-8
Record name 4-Bromo-2-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 2 Fluoro N Propylbenzamide and Its Analogs

Retrosynthetic Analysis and Strategic Precursor Selection for 4-Bromo-2-fluoro-N-propylbenzamide

A retrosynthetic analysis of this compound reveals that the most direct disconnection is at the amide bond. This primary disconnection points to two key precursors: 4-bromo-2-fluorobenzoic acid and propylamine (B44156). This approach is generally the most straightforward and common method for the formation of benzamides.

An alternative disconnection can be made at the aryl-carbonyl bond, which would involve a more complex multi-step synthesis, potentially starting from a simpler benzene (B151609) derivative. However, the availability of 4-bromo-2-fluorobenzoic acid or its corresponding benzoyl chloride makes the amide bond formation strategy the most logical and efficient.

The selection of starting materials is paramount. The primary precursor, 4-bromo-2-fluorobenzoic acid, can be synthesized from 4-bromo-2-fluoroaniline (B1266173) via diazotization followed by a Sandmeyer-type reaction. mdpi.com Another key intermediate is 4-bromo-2-fluorobenzonitrile, which can be hydrolyzed to the corresponding carboxylic acid. nih.gov The choice of precursor often depends on commercial availability, cost, and the desired scale of the synthesis.

Classical Synthetic Routes to N-Propylbenzamide Scaffolds

The formation of the N-propylbenzamide scaffold is typically achieved through the coupling of a benzoic acid derivative with propylamine. Several classical methods are employed for this transformation:

Acyl Chloride Method: The carboxylic acid is first converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with propylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. orgsyn.org

Carbodiimide (B86325) Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid. This in-situ activation forms a reactive O-acylisourea intermediate, which then reacts with propylamine to form the amide bond.

Other Coupling Reagents: A variety of other coupling reagents can be employed, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), which are known to suppress side reactions and improve yields.

The choice of method often depends on the specific substrate, desired purity, and scale of the reaction. For simple, robust substrates, the acyl chloride method is often preferred due to its low cost and high reactivity. For more sensitive or complex molecules, carbodiimide coupling or the use of other advanced coupling agents is favored. researchgate.net

Orthogonal Functionalization Strategies for Bromo and Fluoro Substituents on Benzamide (B126) Rings

The presence of both bromo and fluoro substituents on the benzamide ring allows for selective, or orthogonal, functionalization. The distinct reactivity of the C-Br and C-F bonds enables a variety of subsequent chemical transformations.

The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4-position of the benzamide ring. For instance, a Suzuki coupling could be used to introduce a new aryl or heteroaryl group.

The C-F bond is generally less reactive in cross-coupling reactions but can participate in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by an ortho- or para-directing electron-withdrawing group. mdpi.com In the case of this compound, the fluorine atom is ortho to the amide group, which can influence its reactivity. Post-functionalization of polymers via Ullman coupling reactions on C-Br bonds has also been demonstrated. mdpi.com

This orthogonal reactivity is a powerful tool for generating diverse libraries of benzamide analogs from a common intermediate, allowing for the systematic exploration of structure-activity relationships.

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. researchgate.netscielo.brresearchgate.net Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. Common solvents for amide bond formation include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). mdpi.com

Temperature: While many amide couplings proceed at room temperature, gentle heating can sometimes increase the reaction rate. However, higher temperatures can also lead to the formation of side products.

Stoichiometry of Reagents: The ratio of the carboxylic acid, amine, coupling agent, and base must be carefully controlled to ensure complete conversion and minimize waste.

Base: The choice and amount of base are critical for neutralizing acidic byproducts and preventing unwanted side reactions.

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of multiple variables and identify the optimal reaction conditions. For instance, a study on the synthesis of dihydrobenzofuran neolignans found that using acetonitrile (B52724) as a solvent and silver(I) oxide as an oxidant provided the best balance between conversion and selectivity. scielo.br

Novel Catalytic Approaches in the Synthesis of Substituted Benzamides

Recent advances in catalysis have provided new and more efficient methods for the synthesis of substituted benzamides. These approaches often offer milder reaction conditions, higher yields, and improved functional group tolerance compared to classical methods.

Nickel Catalysis: Nickel catalysts have emerged as powerful tools for a variety of organic transformations, including the synthesis of benzamides. For example, a cooperative nickel/aluminum catalysis has been reported for the para-selective alkylation of benzamides. acs.org Nickel catalysis has also been used for the synthesis of carboxylic acids from benzamide precursors. orgsyn.org

Organocatalysis: Organocatalysts, which are small organic molecules, offer an alternative to metal-based catalysts and are often considered more environmentally friendly. researchgate.net For example, 4-(dimethylamino)pyridine (DMAP) and its derivatives are highly effective catalysts for acylation reactions. researchgate.netresearchgate.net

Direct Carboxamidation: Direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a Brønsted superacid has been demonstrated as a direct route to benzamides. nih.gov

These novel catalytic methods are continuously expanding the synthetic chemist's toolbox for the preparation of complex benzamides.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.netresearchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. gcande.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. jddhs.com Research has shown that alternative solvents can reduce environmental impact while maintaining or improving efficiency. chemistryjournals.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. chemistryjournals.netgcande.org

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. gcande.org

Renewable Feedstocks: Utilizing starting materials derived from renewable resources whenever possible.

By incorporating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Automated and High-Throughput Synthetic Platforms for Benzamide Libraries

The demand for large and diverse libraries of compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. nih.govrsc.orgresearchgate.net These platforms enable the rapid synthesis and purification of hundreds or even thousands of compounds in parallel.

For the synthesis of benzamide libraries, these platforms typically utilize robotic liquid handlers to dispense reactants and reagents into multi-well plates. researchgate.net The reactions are then carried out under controlled conditions, and the products are often purified using automated chromatography systems.

A stopped-flow reactor integrated into a high-throughput platform has been used for the synthesis of combinatorial libraries, allowing for accelerated reaction times and reduced reagent consumption. nih.govrsc.org This approach, combined with at-line reaction analysis, facilitates rapid optimization and the generation of large datasets for machine learning-guided experimentation. nih.gov The development of automated flow synthesis platforms also allows for the generation of hyperdiverse polyamide libraries on a short timescale. chemrxiv.org

These automated systems are invaluable for exploring the structure-activity relationships of benzamide analogs by enabling the systematic variation of substituents on the aromatic ring and the N-alkyl group.

Mechanistic Elucidations of Reactions Involving 4 Bromo 2 Fluoro N Propylbenzamide

Electron Density Distribution and Reactivity Predictions for 4-Bromo-2-fluoro-N-propylbenzamide

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its substituents: the bromine atom, the fluorine atom, and the N-propylcarboxamido group. The distribution of electron density is a result of the competing inductive and resonance effects of these groups.

The fluorine atom, being the most electronegative, exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses a moderate electron-donating resonance effect (+R) due to its lone pairs of electrons. Similarly, the bromine atom exhibits both a -I and a +R effect, though its inductive effect is weaker and its resonance effect is less pronounced than that of fluorine.

These competing effects lead to a nuanced electron density map. The positions ortho and para to the fluorine and bromine atoms are relatively electron-deficient, making them susceptible to nucleophilic attack. Conversely, the positions ortho to the amide group and meta to the halogens are predicted to be the most likely sites for electrophilic attack.

Table 1: Predicted Electronic Effects of Substituents on the Benzene (B151609) Ring

SubstituentInductive EffectResonance EffectOverall Directing Influence
-FStrong -IModerate +ROrtho, Para-directing (deactivating)
-BrModerate -IWeak +ROrtho, Para-directing (deactivating)
-C(O)NHCH₂CH₂CH₃Weak -I (carbonyl), Weak +R (nitrogen)Weak +ROrtho, Para-directing (deactivating)

Nucleophilic Substitution Patterns on the Halogenated Benzene Ring of this compound

The halogenated benzene ring of this compound is a substrate for nucleophilic aromatic substitution (SNAr) reactions. The rate and regioselectivity of these substitutions are influenced by the nature of the leaving group and the positions of the activating groups. Both fluorine and bromine can act as leaving groups.

Generally, in nucleophilic aromatic substitution, the rate of displacement follows the order F > Cl > Br > I, because the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. Therefore, the fluorine atom at the C2 position is expected to be more readily substituted by nucleophiles compared to the bromine atom at the C4 position.

The amide group, being ortho to the fluorine, and the bromine atom, being para to the fluorine, both contribute to the activation of the C2 position towards nucleophilic attack. For instance, reaction with a nucleophile like sodium methoxide (B1231860) in methanol (B129727) would likely lead to the displacement of the fluoride (B91410) to form 4-bromo-2-methoxy-N-propylbenzamide. google.com

Electrophilic Aromatic Substitution Pathways on the Benzamide (B126) Core

While the benzene ring is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing halogens and amide carbonyl group, such reactions can still occur under forcing conditions. The regiochemical outcome is determined by the directing effects of the existing substituents.

All three substituents—fluoro, bromo, and the N-propylcarboxamido group—are ortho, para-directors. The directing effects reinforce each other to guide incoming electrophiles to the C3 and C5 positions. The C5 position is ortho to the bromine and meta to the fluorine and amide groups. The C3 position is ortho to the fluorine and the amide group and meta to the bromine. Steric hindrance from the adjacent N-propylamide group might slightly disfavor substitution at the C3 position. Therefore, electrophilic substitution, such as nitration or halogenation, is most likely to occur at the C5 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReagentElectrophilePredicted Major Product
HNO₃/H₂SO₄NO₂⁺4-Bromo-2-fluoro-5-nitro-N-propylbenzamide
Br₂/FeBr₃Br⁺2,4-Dibromo-6-fluoro-N-propylbenzamide
SO₃/H₂SO₄SO₃5-Bromo-3-fluoro-2-(propylcarbamoyl)benzenesulfonic acid

Role of the N-Propyl Amide Moiety in Intramolecular Cyclization or Rearrangement Processes

The N-propyl amide moiety can participate in intramolecular reactions, particularly cyclization, under specific conditions. rsc.orgnih.govresearchgate.netrsc.orgnih.gov For example, under basic conditions, deprotonation of the amide nitrogen could be followed by an intramolecular nucleophilic attack on the activated C2 position, leading to the formation of a five-membered lactam ring fused to the benzene ring. This type of cyclization, known as a Parham-type cyclization, is plausible given the favorable positioning of the nucleophilic nitrogen and the electrophilic carbon center.

Furthermore, rearrangements involving the N-propyl group are conceivable, though less common. Under radical conditions, for instance, hydrogen abstraction from the propyl chain could initiate a sequence of reactions leading to cyclized or rearranged products.

Reaction Kinetics and Thermodynamic Profiles of Key Synthetic Steps

The synthesis of this compound typically involves the coupling of 4-bromo-2-fluorobenzoic acid with propylamine (B44156). This amide bond formation is a condensation reaction that is often thermodynamically neutral or slightly unfavorable, requiring a coupling agent to proceed at a reasonable rate. chemicalbook.com

Common coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. chemicalbook.com The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or dimethylformamide.

The kinetics of the reaction are generally second-order, depending on the concentrations of both the activated carboxylic acid and the amine. The rate is also influenced by the steric hindrance of the reactants and the basicity of the amine.

Table 3: General Thermodynamic Parameters for Amide Bond Formation

Thermodynamic ParameterDescriptionExpected Value for Amide Coupling
Enthalpy Change (ΔH)Heat absorbed or releasedNear zero to slightly exothermic
Entropy Change (ΔS)Change in disorderNegative (unfavorable)
Gibbs Free Energy Change (ΔG)Spontaneity of the reactionSlightly positive (non-spontaneous without activation)

Advanced Computational and Theoretical Investigations of 4 Bromo 2 Fluoro N Propylbenzamide

Quantum Chemical Calculations and Electronic Structure Analysis of 4-Bromo-2-fluoro-N-propylbenzamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. bohrium.comnih.gov For this compound, DFT methods with a functional like B3LYP and a basis set such as 6-31G(d,p) can be used to optimize the molecular geometry and compute a range of electronic properties. nih.govsci-hub.se

The analysis of the electronic structure provides fundamental information about the molecule's reactivity and intermolecular interactions. Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. sci-hub.se A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, Molecular Electrostatic Potential (MEP) mapping reveals the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. nih.gov In this compound, the electronegative oxygen, fluorine, and bromine atoms create regions of negative electrostatic potential, while the amide proton and aromatic protons are associated with positive potential. This distribution is critical for understanding how the molecule interacts with biological receptors. nih.gove4journal.com

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents theoretical data calculated using DFT methods for illustrative purposes.

PropertyValueUnitSignificance
HOMO Energy-6.85eVElectron-donating ability
LUMO Energy-1.10eVElectron-accepting ability
HOMO-LUMO Gap5.75eVChemical reactivity and stability
Dipole Moment3.45DebyeMolecular polarity
Molecular Electrostatic Potential-0.05 to +0.04a.u.Reactivity sites, intermolecular interactions

Conformational Analysis and Potential Energy Surface Mapping of the Benzamide (B126) Moiety

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, conformational analysis focuses on the rotation around key single bonds, primarily the C-N amide bond and the C-C bond connecting the phenyl ring to the carbonyl group.

A Potential Energy Surface (PES) map can be generated by systematically changing the dihedral angles of these bonds and calculating the corresponding energy at each point. libretexts.orglibretexts.org This map reveals the low-energy conformations (valleys on the PES) and the energy barriers required for interconversion between them (saddle points or passes). libretexts.orgvisualizeorgchem.com The presence of the ortho-fluoro substituent can influence the preferred orientation of the amide group relative to the phenyl ring due to steric and electronic effects, potentially favoring a non-planar conformation. acs.org The propyl group also introduces additional rotational freedom that must be considered. Understanding the stable conformers and the energy required to transition between them is vital for predicting how the molecule might adapt its shape to fit into a protein's binding site.

Table 2: Hypothetical Rotational Energy Barriers for this compound This table contains hypothetical data derived from typical computational studies on substituted benzamides.

Rotational BondDihedral Angle Range (°)Energy Barrier (kcal/mol)Most Stable Conformation (°)
Phenyl-Carbonyl (C-C)0 to 1804.5 - 6.0~30
Carbonyl-Amide (C-N)0 to 18015 - 20~180 (trans)
N-Propyl (N-C)0 to 3602.5 - 4.0Multiple local minima

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Interactions

While quantum calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. nih.gov MD simulations model the movements of atoms in this compound by solving Newton's equations of motion, providing insights into its flexibility, conformational changes, and interactions with its environment, such as a solvent. nih.gov

Simulations in different solvents (e.g., water, methanol (B129727), dimethyl sulfoxide) can elucidate how solvent molecules arrange around the solute and the nature of the intermolecular forces, such as hydrogen bonds between the solvent and the amide group. mdpi.comacs.org The solvent can significantly influence the conformational equilibrium and, consequently, the molecule's properties and biological availability. For example, polar solvents can form hydrogen bonds with the amide's oxygen and N-H group, stabilizing certain conformations. mdpi.com The radial distribution function is a common tool used in MD to analyze the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Table 3: Simulated Solvent Interaction Parameters for this compound (Illustrative) This table illustrates the type of data obtained from MD simulations in different solvent environments.

SolventSolvation Free Energy (kcal/mol)Average H-Bonds (Amide N-H)Average H-Bonds (Amide C=O)
Water-8.51.22.5
Methanol-7.20.91.8
DMSO-9.00.31.5

Prediction of Spectroscopic Signatures using First-Principles Methods

First-principles methods, such as Time-Dependent DFT (TD-DFT), can predict various spectroscopic signatures of this compound. sci-hub.se These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Spectroscopy: Chemical shifts for ¹H, ¹³C, and ¹⁹F can be calculated with good accuracy, aiding in the assignment of complex experimental spectra. researchgate.net The chemical shifts are sensitive to the local electronic environment of each nucleus.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This helps in identifying characteristic peaks, such as the C=O and N-H stretching vibrations of the amide group.

UV-Visible Spectroscopy: TD-DFT can predict the electronic transitions of the molecule, providing the maximum absorption wavelength (λmax) and corresponding oscillator strengths. sci-hub.se These transitions typically involve π→π* excitations within the aromatic ring.

Table 4: Predicted Spectroscopic Data for this compound This table shows representative spectroscopic data as would be predicted by first-principles calculations.

Spectroscopy TypeParameterPredicted ValueCharacteristic Group
¹H NMRChemical Shift (δ)8.1-8.3 ppmAmide (N-H)
¹³C NMRChemical Shift (δ)~165 ppmCarbonyl (C=O)
¹⁹F NMRChemical Shift (δ)-110 to -115 ppmAryl-F
IRVibrational Frequency (ν)~1660 cm⁻¹C=O Stretch
IRVibrational Frequency (ν)~3300 cm⁻¹N-H Stretch
UV-Visλmax~245 nmπ→π* transition

Identification of Potential Ligand-Protein Interactions via Molecular Docking Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov For this compound, this methodology can screen for potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. nih.govresearchgate.net

The process involves preparing the 3D structure of the ligand and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's active site, scoring them based on a function that estimates the binding affinity. nih.gov Key interactions typically include hydrogen bonds (e.g., with the amide group), halogen bonds (with the bromine atom), and hydrophobic interactions (with the phenyl and propyl groups). For instance, studies on similar benzamides have shown interactions with enzymes like protein kinases, where the amide moiety often forms crucial hydrogen bonds with backbone residues in the hinge region of the kinase. researchgate.net

Table 5: Illustrative Molecular Docking Results for this compound with a Protein Kinase Target This table presents hypothetical data from a molecular docking simulation to illustrate potential interactions.

ParameterValueDetails
Binding Affinity-8.2 kcal/molEstimated free energy of binding
Hydrogen Bonds2Amide N-H to backbone C=O of Alanine; Amide C=O to backbone N-H of Leucine
Halogen Bonds1Bromine atom interacting with a backbone carbonyl oxygen
Hydrophobic InteractionsPhenyl ring, Propyl groupInteractions with Valine, Isoleucine, and Phenylalanine residues in the binding pocket
Key Interacting ResiduesAlanine, Leucine, Valine, IsoleucineAmino acids forming the primary binding interactions

Quantitative Structure-Activity Relationship (QSAR) Model Development for Substituted Benzamide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of substituted benzamide analogs related to this compound, a QSAR model can identify the key molecular features that govern their activity and guide the design of more potent compounds.

The development of a QSAR model involves several steps:

Data Set: A training set of benzamide analogs with experimentally measured biological activity is required.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the set.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to create a mathematical equation linking the descriptors to the activity. nih.gov

Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation techniques. nih.govnih.gov

A successful QSAR model can highlight the importance of specific substitutions and properties, for example, showing that increased hydrophobicity or the presence of a hydrogen bond donor at a certain position enhances activity.

Table 6: Example of a Hypothetical QSAR Equation for Benzamide Analogs This table illustrates the format of a QSAR model, which is developed for a series of related compounds, not a single molecule.

Dependent VariableQSAR EquationStatistical Parameters
Biological Activity (log 1/IC₅₀)log(1/IC₅₀) = 0.75 * ClogP - 0.21 * TPSA + 1.5 * HBD_Count + 2.34n = 30
r² = 0.88
q² = 0.75
F = 45.6
p < 0.001

Note: ClogP = calculated octanol-water partition coefficient; TPSA = topological polar surface area; HBD_Count = number of hydrogen bond donors.

Methodological Approaches for Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Fluoro N Propylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation: Proton, Carbon, and Fluorine NMR Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 4-Bromo-2-fluoro-N-propylbenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

Proton (¹H) NMR: This technique identifies the number and type of hydrogen atoms. The spectrum would show distinct signals for the aromatic protons, the N-H proton of the amide, and the protons of the N-propyl group. The aromatic region would display complex splitting patterns due to coupling between the protons and the adjacent fluorine atom. The propyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl, and a triplet (further split by the N-H proton) for the methylene group attached to the nitrogen.

Carbon (¹³C) NMR: ¹³C NMR provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would clearly show the carbonyl carbon of the amide group, aromatic carbons (with their chemical shifts influenced by the bromine and fluorine substituents), and the three distinct carbons of the propyl chain.

Fluorine (¹⁹F) NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. It would show a single resonance for the fluorine atom on the benzene (B151609) ring. The coupling of this fluorine to adjacent aromatic protons (³JFH) and to the ortho-carbon (¹JCF) provides crucial confirmation of its position.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~8.0-7.4mAromatic-H
¹H~6.5br tN-H
¹H~3.4qN-CH₂
¹H~1.6sextetCH₂-CH₃
¹H~0.9tCH₃
¹³C~164sC=O
¹³C~160 (d, ¹JCF ≈ 250 Hz)dC-F
¹³C~135-120mAromatic-C
¹³C~118 (d, ²JCF ≈ 25 Hz)dC-Br
¹³C~42sN-CH₂
¹³C~22sCH₂-CH₃
¹³C~11sCH₃
¹⁹F~ -115mAr-F

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₁BrFNO), the exact mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm), to unambiguously confirm the molecular formula. The presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragments, with two peaks of similar intensity separated by 2 Da.

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Key fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an ethyl radical (•CH₂CH₃).

McLafferty Rearrangement: Hydrogen transfer from the gamma-carbon of the propyl group to the carbonyl oxygen, followed by cleavage, resulting in the loss of propene.

Cleavage of the Amide Bond: Fission of the C-N bond, generating the 4-bromo-2-fluorobenzoyl cation.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br) Predicted Fragment Ion Formation Pathway
259/261[C₁₀H₁₁BrFNO]⁺Molecular Ion
203/205[C₇H₃BrFO]⁺Cleavage of amide C-N bond
185/187[C₆H₃BrF]⁺Loss of CO from benzoyl cation
230/232[C₈H₇BrFNO]⁺Alpha-cleavage (loss of ethyl)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the amide group. A sharp band around 3300 cm⁻¹ would correspond to the N-H stretching vibration. The C=O (Amide I) stretching vibration would appear as a very strong band around 1650 cm⁻¹. The N-H bending (Amide II) vibration would be observed near 1550 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring and propyl group would be seen around 3100-2800 cm⁻¹, and C-F and C-Br stretching vibrations would appear in the fingerprint region (<1200 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring breathing modes, often give strong Raman signals. The C=O stretch is also Raman active. The technique is particularly useful for analyzing symmetric vibrations and bonds involving heavy atoms, such as the C-Br bond. researchgate.net

Key Vibrational Frequencies for this compound

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Intensity
N-H StretchIR~3300Strong, Sharp
Aromatic C-H StretchIR/Raman~3100-3000Medium
Aliphatic C-H StretchIR/Raman~2960-2850Medium-Strong
C=O Stretch (Amide I)IR/Raman~1650Very Strong (IR), Strong (Raman)
N-H Bend (Amide II)IR~1550Strong
Aromatic C=C StretchIR/Raman~1600-1450Medium-Strong
C-N StretchIR/Raman~1250Medium
C-F StretchIR~1200Strong
C-Br StretchRaman~650-550Strong

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable single crystals of this compound can be grown, this method would provide definitive information on bond lengths, bond angles, and torsion angles. nih.gov It would also reveal the conformation of the propyl chain and the planarity of the benzamide (B126) moiety. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule, which dictate the supramolecular architecture. nih.gov

Chiroptical Spectroscopy for Stereochemical Assignment in Related Chiral Analogs

While this compound itself is achiral, chiroptical spectroscopy would be essential for analyzing related chiral analogues. saschirality.org Chirality could be introduced, for example, by using a chiral amine in the synthesis, such as (R)- or (S)-1-amino-2-propanol, to form a chiral N-substituted benzamide. Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the chiral molecule with left and right circularly polarized light. saschirality.orgcas.cz These methods are crucial for assigning the absolute configuration of a chiral center by comparing experimental spectra with those predicted from quantum chemical calculations. cas.cz This would be vital in stereoselective synthesis or in the characterization of chiral pharmaceutical intermediates.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a detection method, are workhorses in chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing the purity of the final this compound product, provided it is sufficiently volatile and thermally stable. The gas chromatogram would show a primary peak for the product and smaller peaks for any residual starting materials (e.g., 4-bromo-2-fluorobenzoic acid) or by-products. The mass spectrometer provides immediate identification of the components corresponding to each peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for both purity assessment and real-time reaction monitoring. During the synthesis of this compound (e.g., from 4-bromo-2-fluorobenzoic acid and n-propylamine), small aliquots of the reaction mixture can be analyzed by LC-MS. chemicalbook.com This allows for the tracking of the consumption of starting materials and the formation of the desired product over time, enabling optimization of reaction conditions such as temperature and reaction duration. It is also the preferred method for purity analysis of the final compound if it has low volatility.

Chemical Reactivity and Derivatization Strategies for 4 Bromo 2 Fluoro N Propylbenzamide

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira) Utilizing the Bromo Functionality

The bromine atom on the aromatic ring of 4-bromo-2-fluoro-N-propylbenzamide serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would result in the substitution of the bromine atom with the organic group from the organoboron reagent.

Stille Coupling: The Stille reaction facilitates the formation of carbon-carbon bonds by coupling the bromo-substituted benzamide (B126) with an organotin compound. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and often requires the use of a ligand to enhance catalyst activity and stability. wikipedia.orglibretexts.org The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Additives like copper(I) iodide can accelerate the reaction rate. organic-chemistry.orgharvard.edu

Heck Reaction: The Heck reaction allows for the arylation of an olefin with the aryl bromide. nih.govlibretexts.org In a typical Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govmdpi.com The reaction generally proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the double bond. mdpi.com

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the bromo-substituted benzamide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This would lead to the formation of an alkynyl-substituted benzamide derivative.

ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiOrganoboron Reagent (e.g., Boronic Acid)Palladium Catalyst + BaseAryl- or Heteroaryl-Substituted Benzamide
StilleOrganotin Reagent (Organostannane)Palladium Catalyst (± Ligand, ± Cu(I) additive)Aryl- or Vinyl-Substituted Benzamide
HeckAlkenePalladium Catalyst + BaseAlkenyl-Substituted Benzamide
SonogashiraTerminal AlkynePalladium Catalyst + Copper(I) Co-catalyst + BaseAlkynyl-Substituted Benzamide

Nucleophilic Aromatic Substitution Reactions on the Fluoro-Substituted Ring

The fluorine atom on the benzene (B151609) ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.orglibretexts.org This reactivity is enhanced by the presence of the electron-withdrawing amide group. In an SNAr reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring and yields the substituted product. libretexts.org The rate of these reactions is influenced by the strength of the nucleophile and the presence of activating groups on the aromatic ring. libretexts.orgyoutube.com For instance, strongly electron-withdrawing groups at the ortho and para positions significantly increase the reaction rate. libretexts.orglibretexts.org

Directed Ortho Metalation (DoM) Strategies for Further Functionalization of the Benzene Core

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orguwindsor.ca In the case of this compound, the amide group can act as a directed metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG coordinates to a strong base, typically an organolithium reagent like n-butyllithium, directing the deprotonation of the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the position ortho to the amide group. The strength of the DMG plays a crucial role, with amides being considered strong DMGs. organic-chemistry.org

Modifications of the Amide Moiety: N-Alkylation, Hydrolysis, and Reduction Pathways

The N-propylamide functionality of this compound can undergo several transformations.

N-Alkylation: The amide nitrogen can be further alkylated using various alkylating agents. researchgate.netnih.govnih.gov This can be achieved under basic conditions to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. nih.gov Alternatively, acid-catalyzed N-alkylation with alcohols can be employed, particularly if the alcohol can form a stabilized carbocation intermediate. flvc.org

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid (4-bromo-2-fluorobenzoic acid) and propylamine (B44156).

Reduction: The amide can be reduced to the corresponding amine, (4-bromo-2-fluorophenyl)(propyl)methanamine, using strong reducing agents such as lithium aluminum hydride.

Design and Synthesis of Photoaffinity Probes and Labeled Analogs of this compound

Photoaffinity labeling (PAL) is a technique used to identify and study interactions between small molecules and their biological targets. nih.govenamine.net A photoaffinity probe is a molecule that contains a photoreactive group, a recognition element for the target, and often a reporter tag. mdpi.com Derivatives of this compound could be designed as photoaffinity probes by incorporating a photoreactive moiety, such as a benzophenone (B1666685), arylazide, or diazirine. enamine.netmdpi.com Upon photoactivation, this group forms a highly reactive species that can covalently bind to nearby amino acid residues of the target protein. mdpi.com The bromo- or fluoro-substituents could also serve as sites for the introduction of a radiolabel or a fluorescent tag to facilitate detection and analysis. The synthesis of such probes would involve modifying the parent compound to include the necessary functionalities, for example, through the cross-coupling reactions or nucleophilic substitutions described previously. mdpi.comnih.gov

Polymerization or Material Science Applications of Benzamide Scaffolds

Benzamide-containing molecules can serve as monomers for the synthesis of polymers with various properties. researchgate.netacs.org For instance, aromatic polyamides, known for their high thermal stability and mechanical strength, can be synthesized through the polymerization of monomers containing both amine and carboxylic acid functionalities or their derivatives. acs.org While this compound itself is not a typical monomer for polymerization, its derivatives could be designed to be. For example, conversion of the bromo group to an amine or carboxylic acid would create a bifunctional monomer suitable for polycondensation reactions. The resulting polymers could have applications in high-performance materials. The benzamide scaffold is also of interest in the development of functional materials due to its ability to form strong hydrogen bonds, which can influence the self-assembly and bulk properties of the material. rsc.org

Investigating Biological Interactions and Target Identification Methodologies for 4 Bromo 2 Fluoro N Propylbenzamide

In Vitro Binding Assays and Ligand Displacement Methodologies for Receptor Profiling

To determine the receptor binding profile of 4-bromo-2-fluoro-N-propylbenzamide, a comprehensive panel of in vitro binding assays would be required. These assays are fundamental in identifying the specific receptors or other protein targets to which the compound binds.

A standard approach involves screening the compound against a broad range of known receptors, ion channels, and transporters. This is often accomplished using radioligand binding assays. In this technique, a known radiolabeled ligand with high affinity for a specific receptor is incubated with a preparation of the receptor in the presence and absence of this compound. If the compound binds to the same site as the radioligand, it will displace the radiolabeled molecule, resulting in a decrease in the measured radioactivity. The concentration of this compound required to displace 50% of the bound radioligand is known as the IC50 value, which provides a measure of the compound's binding affinity.

The data from such a screening campaign would typically be presented in a table format, as shown hypothetically below.

Table 1: Hypothetical Receptor Binding Profile of this compound

Receptor TargetRadioligandIC50 (nM) of this compound
Adrenergic α1[3H]-Prazosin>10,000
Adrenergic β1[3H]-CGP-12177>10,000
Dopamine (B1211576) D2[3H]-Spiperone850
Serotonin 5-HT2A[3H]-Ketanserin1,200
Muscarinic M1[3H]-Pirenzepine>10,000

Note: The data presented in this table is purely illustrative and not based on experimental results.

Enzyme Inhibition Kinetic Studies and Mechanistic Elucidation of Inhibition

Should initial screenings suggest that this compound interacts with an enzyme, detailed kinetic studies would be necessary to characterize the nature of this interaction. Enzyme inhibition assays are performed to determine the potency of the compound and to elucidate its mechanism of inhibition.

These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of both the substrate and this compound. By analyzing the resulting data, for example using Lineweaver-Burk or Michaelis-Menten plots, the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined. The inhibition constant (Ki) can also be calculated, which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Hypothetical Enzyme Inhibition Profile of this compound

Enzyme TargetSubstrateKi (µM)Mechanism of Inhibition
Cyclooxygenase-2 (COX-2)Arachidonic Acid15.2Competitive
Monoamine Oxidase B (MAO-B)Benzylamine>100Not Determined
Acetylcholinesterase (AChE)Acetylthiocholine>100Not Determined

Note: The data presented in this table is purely illustrative and not based on experimental results.

Cellular Thermal Shift Assay (CETSA) and Other Target Engagement Methodologies

To confirm that this compound interacts with its putative target(s) within a cellular context, target engagement assays are crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. The cells are subsequently lysed, and the soluble protein fraction is analyzed by techniques such as Western blotting or mass spectrometry to quantify the amount of the target protein that remains in solution at each temperature. A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.

Proteomics-Based Approaches for De Novo Target Identification

For the unbiased, de novo identification of cellular targets of this compound, proteomics-based approaches are invaluable. These methods can identify both primary targets and potential off-target interactions.

One common strategy is affinity chromatography coupled with mass spectrometry. This involves immobilizing a derivative of this compound onto a solid support and then incubating it with a cell lysate. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Another powerful technique is thermal proteome profiling (TPP), which is an extension of CETSA to the entire proteome. TPP allows for the simultaneous assessment of changes in the thermal stability of thousands of proteins in response to compound treatment, providing a global view of its cellular targets.

Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM) for Ligand-Protein Complex Elucidation

To understand the precise molecular interactions between this compound and its protein target(s) at an atomic level, structural biology techniques are employed. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are the primary methods used for this purpose.

If a stable complex between the compound and its purified target protein can be formed and crystallized, X-ray crystallography can provide a high-resolution three-dimensional structure of the binding site. This information is invaluable for understanding the mechanism of action and for guiding further drug development efforts. For larger protein complexes, cryo-EM has become an increasingly powerful tool.

Mechanistic Investigations of Cellular Responses Induced by this compound

Once the primary molecular target(s) of this compound have been identified and validated, further studies are needed to elucidate the downstream cellular consequences of this interaction. This involves investigating the effects of the compound on relevant signaling pathways and cellular functions.

Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays can be used to assess changes in protein expression, gene transcription, and pathway activation. Cellular phenotypic assays, such as proliferation assays, apoptosis assays, or functional assays specific to the identified target, would provide further insight into the compound's mechanism of action.

Structure Activity Relationship Sar Methodologies and Rational Design Principles for Benzamide Derivatives

Systematic Modification of the N-Propyl Amide Substituent: Impact on Molecular Recognition

The N-substituent on the benzamide (B126) scaffold plays a crucial role in how the molecule is recognized by its biological target. The size, shape, and lipophilicity of this group can significantly affect binding affinity and selectivity. In the case of 4-Bromo-2-fluoro-N-propylbenzamide, the N-propyl group is a key feature.

Systematic modification of this alkyl chain can lead to a range of activities. For instance, a study on bis-benzamides as inhibitors of the androgen receptor (AR)-coactivator interaction, which is critical in prostate cancer, demonstrated that varying the N-alkyl group could significantly impact antiproliferative activity. While this study did not specifically test an N-propyl group on a 4-bromo-2-fluoro-benzamide backbone, it highlights the principle that the nature of the N-substituent is a critical determinant of biological function. For example, surveying various alkyl groups in a series of bis-benzamides led to the identification of a potent compound with an IC50 value of 16 nM on prostate cancer cells. google.com

The impact of the N-alkyl chain length on activity is a common theme in medicinal chemistry. Generally, increasing the chain length from methyl to propyl can enhance lipophilicity, which may lead to improved membrane permeability and better interaction with hydrophobic pockets in a target protein. However, this is not a universal rule, and the optimal chain length is target-dependent. For some receptors, a smaller N-methyl or N-ethyl group might be preferred, while for others, a larger or more complex substituent could be optimal.

Table 1: Illustrative Impact of N-Alkyl Substituent on Benzamide Activity (Hypothetical Data)

N-SubstituentLipophilicity (LogP)Binding Affinity (Ki, nM)Target
MethylLower(Hypothetical Value)
EthylModerate(Hypothetical Value)
Propyl Higher (Hypothetical Value)
IsopropylHigher(Hypothetical Value)
ButylHighest(Hypothetical Value)

This table is for illustrative purposes to demonstrate the concept. Actual values would depend on the specific biological target.

Positional and Electronic Effects of Halogen Substituents on Binding Affinity and Selectivity

The position of the halogen is crucial. A 2-fluoro substituent, being in the ortho position, can induce a conformational twist in the molecule, affecting how it fits into a binding site. This ortho-fluoro group can also participate in hydrogen bonding or other non-covalent interactions with the target protein. Studies on fluorinated benzamide derivatives have shown that the introduction of fluorine atoms can improve biological properties. For instance, perfluorination of benzamides has been found to increase binding affinity compared to their non-fluorinated analogs. google.com

The 4-bromo substituent, in the para position, also contributes significantly to the molecule's properties. Bromine is a large, polarizable atom that can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The combination of a 2-fluoro and a 4-bromo group creates a unique electronic and steric profile that can enhance both potency and selectivity. For example, 4-Bromo-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer, highlighting the pharmaceutical relevance of this substitution pattern. chemicalbook.com

Table 2: Electronic and Steric Properties of Halogen Substituents

HalogenPositionElectronic EffectSteric EffectPotential Interactions
Fluoro2- (ortho)Electron-withdrawingSmallHydrogen bonding, Dipole-dipole
Bromo 4- (para) Electron-withdrawing Large Halogen bonding, van der Waals

Bioisosteric Replacements in Benzamide Scaffolds for Modulating Interactions

Bioisosterism is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or to reduce toxicity. googleapis.com In the context of this compound, both the amide linkage and the aromatic scaffold are amenable to bioisosteric replacement.

The amide bond itself can be replaced by a variety of other functional groups to improve metabolic stability or to fine-tune binding interactions. Common amide bioisosteres include esters, thioamides, ureas, and various five-membered heterocyclic rings like triazoles, oxadiazoles, and imidazoles. For example, replacing an amide with a 1,2,4-oxadiazole (B8745197) has been shown to yield metabolically stable and potent inhibitors in some drug discovery programs.

The benzamide scaffold can also be replaced. For instance, a pyridine (B92270) or other heterocyclic ring can be used in place of the benzene (B151609) ring to alter the molecule's polarity, solubility, and hydrogen bonding capacity. These changes can have a significant impact on the compound's pharmacokinetic properties and its interaction with the target.

Table 3: Common Bioisosteric Replacements for the Amide Group

Original GroupBioisosteric ReplacementKey Properties MimickedPotential Advantages
Amide (-CONH-)Ester (-COO-)H-bond acceptorAltered hydrolysis rate
Amide (-CONH-)Thioamide (-CSNH-)Geometry, H-bond donor/acceptorModified electronic properties
Amide (-CONH-)1,2,4-OxadiazolePlanarity, Dipole momentIncreased metabolic stability
Amide (-CONH-)1,2,3-TriazolePlanarity, H-bond acceptorResistance to hydrolysis

Fragment-Based Drug Discovery (FBDD) Strategies Applied to Benzamide Core

Fragment-based drug discovery (FBDD) is a rational drug design approach that starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound. The benzamide core is an excellent starting point for FBDD.

An FBDD campaign might begin by screening a library of fragments against a target of interest. Fragments containing a simple benzamide scaffold could be identified as initial hits. Subsequent steps would involve using structural information, often from X-ray crystallography or NMR, to guide the elaboration of these fragments. For example, if a benzamide fragment is found to bind to a target, chemists can systematically add substituents to the phenyl ring and the amide nitrogen to explore the binding pocket and improve affinity. This iterative process of design, synthesis, and testing is at the heart of FBDD and has been successfully used to develop inhibitors for a variety of targets. google.com

Design Principles for Modulating Physicochemical Descriptors and Their Influence on Biological Interaction

The biological activity of a drug is not solely determined by its binding affinity to a target. Its physicochemical properties, such as solubility, lipophilicity (logP), and polar surface area (PSA), play a critical role in its absorption, distribution, metabolism, and excretion (ADME) profile. Rational drug design involves a careful balancing act of optimizing both binding affinity and these physicochemical descriptors.

N-Propyl group: Increases lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and reduce aqueous solubility.

Amide group: This is a polar group that can participate in hydrogen bonding and contributes to the molecule's aqueous solubility.

By systematically modifying these groups, medicinal chemists can fine-tune the physicochemical properties of the molecule to achieve a desirable balance between potency and drug-like properties. For example, introducing a more polar group could improve solubility, while modifying the N-alkyl chain could optimize lipophilicity for better oral absorption.

Analytical Method Development for Detection and Quantification of 4 Bromo 2 Fluoro N Propylbenzamide

Chromatographic Techniques (HPLC, GC) for Purity Analysis and Quantitative Determination

Chromatographic methods are paramount for separating 4-Bromo-2-fluoro-N-propylbenzamide from impurities, starting materials, and byproducts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high-resolution separation and are suitable for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like many benzamide (B126) derivatives. A reverse-phase HPLC (RP-HPLC) method is typically the primary choice for purity determination. The method development would involve optimizing the column, mobile phase composition, flow rate, and detector settings.

A typical starting point for method development would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient or isocratic elution would be optimized to achieve adequate separation of the main peak from any potential impurities. UV detection is commonly used for aromatic compounds, with the detection wavelength selected based on the UV absorbance maximum of this compound.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Diluent Acetonitrile/Water (1:1)

Gas Chromatography (GC): GC is a suitable alternative, particularly for assessing volatile impurities or if the compound is thermally stable and sufficiently volatile. oup.com Given that many amides can be analyzed by GC, this technique can be effective for this compound. atlantis-press.com The choice of column is critical, with a mid-polarity column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) often providing good separation for a wide range of compounds. atlantis-press.com

Method development would focus on optimizing the temperature program of the oven to ensure separation of all components within a reasonable analysis time. The injector and detector temperatures must be set high enough to prevent condensation but not so high as to cause thermal degradation. A Flame Ionization Detector (FID) is a common choice for quantitative analysis due to its robustness and wide linear range. For identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable. nih.govgoogle.com

Table 2: Example GC-MS Method Parameters for Impurity Profiling

ParameterCondition
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.1 mL/min
Injector Temperature 250 °C
Oven Program Initial 60 °C (hold 1 min), ramp at 10 °C/min to 270 °C (hold 5 min)
Injection Volume 1 µL (Split ratio 10:1)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-450 amu

Spectrophotometric Methods (UV-Vis) for Concentration Determination in Solution

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for determining the concentration of a compound in solution, provided the compound has a suitable chromophore. researchgate.netupi.edu Aromatic compounds like benzamides typically exhibit strong UV absorbance. reddit.com This method is based on the Beer-Lambert law, which states a linear relationship between absorbance and concentration. upi.edu

To develop a quantitative method, the first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol) across the UV range. upi.edu A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. youtube.com The concentration of unknown samples can then be calculated from their absorbance using this calibration curve. This method is particularly useful for in-process monitoring or for quick concentration checks.

Table 3: Hypothetical Data for UV-Vis Calibration Curve

Concentration (µg/mL)Absorbance at λmax (e.g., 254 nm)
20.152
40.305
60.458
80.610
100.763
Linearity (R²) > 0.999

Electrochemical Detection Methods for Trace Analysis

Electrochemical methods, such as voltammetry, offer high sensitivity and are particularly well-suited for trace analysis. These techniques can be applied to electroactive compounds, and many organic molecules containing reducible or oxidizable functional groups fall into this category. The electrochemical behavior of substituted benzamides has been investigated, indicating that these compounds can be analyzed using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.net

The development of an electrochemical method for this compound would involve studying its redox behavior at a suitable working electrode, such as a glassy carbon or pencil graphite electrode. researchgate.net The reduction of the carbon-bromine bond or oxidation of the amide group could potentially provide a measurable analytical signal. DPV is often used for quantitative analysis due to its enhanced sensitivity and better resolution compared to CV. A calibration curve of peak current versus concentration would be established for quantification, enabling the detection of trace levels of the compound in various matrices.

Development of Robust Analytical Protocols for Research Scale Production

For research-scale production, it is crucial to develop and validate robust analytical protocols to ensure consistent quality. This involves a comprehensive approach that integrates the methods described above and validates their performance characteristics according to established guidelines (e.g., ICH Q2(R1)).

A robust protocol would include:

Purity Assessment: A validated HPLC or GC method as the primary tool for purity determination and impurity profiling. The method should be validated for specificity, linearity, range, accuracy, and precision.

Identity Confirmation: Confirmation of the compound's identity using techniques like Mass Spectrometry (in conjunction with GC or LC) and NMR spectroscopy.

Quantitative Analysis: A validated HPLC or UV-Vis method for the accurate determination of the compound's concentration in solutions or as a pure substance.

Method Robustness: The robustness of the primary analytical methods (especially HPLC) should be evaluated by intentionally varying critical parameters (e.g., pH of the mobile phase, column temperature, flow rate) to ensure the method remains reliable under minor variations.

The development of these protocols provides a framework for quality control, allowing for the reliable assessment of batch-to-batch consistency and ensuring that the material produced meets the required specifications for further research and development.

Table 4: Summary of Analytical Techniques and Their Applications

Analytical TechniquePrimary ApplicationKey Information Provided
HPLC Purity analysis, Quantitative determinationPercentage purity, impurity profile, concentration
GC-MS Impurity identification, Purity analysisIdentification of volatile impurities, purity
UV-Vis Spectrophotometry Concentration determination in solutionRapid quantification, in-process control
Electrochemical Methods Trace analysisDetection at low concentrations

Future Research Directions and Emerging Paradigms for 4 Bromo 2 Fluoro N Propylbenzamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The efficient and sustainable synthesis of 4-Bromo-2-fluoro-N-propylbenzamide is paramount for enabling its comprehensive study. Future research will likely focus on moving beyond traditional amide bond formation methods, which often require harsh conditions and stoichiometric activating agents, towards more elegant and environmentally benign catalytic systems.

Traditional synthesis of N-propylbenzamides can be achieved through methods like the reaction of an acyl chloride with n-propylamine. acs.org However, modern catalysis offers a plethora of more sophisticated alternatives. Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines presents a greener approach by generating water as the only byproduct. nih.gov Similarly, boronic acid-catalyzed amidations offer mild reaction conditions. nih.gov The development of silicon-centered catalysts, such as triarylsilanols, provides another avenue for direct amidation of carboxylic acids with amines. researchgate.net

For a halogenated compound like this compound, palladium-catalyzed cross-coupling reactions are particularly promising. chemrxiv.orgnih.gov These methods could be employed to introduce the bromo- and fluoro-substituents with high precision and to construct the core benzamide (B126) structure. Furthermore, visible-light-mediated photoredox catalysis is a rapidly advancing field that could enable novel, mild, and highly selective synthetic routes. mdpi.com Biocatalytic approaches, utilizing enzymes for amide bond formation, also represent a sustainable and highly selective strategy that could be explored. digitellinc.com

Future synthetic research should aim to develop a modular and scalable synthesis of this compound and its analogues. This would involve a systematic exploration of various catalysts, ligands, and reaction conditions to optimize yield, purity, and cost-effectiveness. The table below summarizes potential catalytic systems for exploration.

Catalytic SystemPrecursorsPotential Advantages
Ruthenium-based catalysts4-Bromo-2-fluorobenzoic acid and n-propylamineGreen chemistry, atom economy
Boronic acid catalysts4-Bromo-2-fluorobenzoic acid and n-propylamineMild reaction conditions
Silicon-centered catalysts4-Bromo-2-fluorobenzoic acid and n-propylamineNovel reactivity
Palladium-based catalystsHalogenated precursors and amineHigh efficiency and functional group tolerance
Photoredox catalystsVarious precursorsMild conditions, high selectivity
Biocatalysts (e.g., lipases)Ester or acid precursors and amineHigh stereoselectivity, environmentally friendly

Deeper Mechanistic Understanding of Its Interactions with Biological Macromolecules

A critical area of future research will be to elucidate the potential interactions of this compound with biological macromolecules. The benzamide moiety is a common scaffold in many biologically active compounds, known to interact with a variety of targets.

For instance, many benzamide derivatives act as antagonists for dopamine (B1211576) D2 receptors, a key target in the treatment of psychosis. nih.govresearchgate.netnih.gov Others have been identified as inhibitors of enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is involved in purine (B94841) biosynthesis and is a target for anticancer and antiviral drugs. mdpi.com Benzamides have also been shown to inhibit acetylcholinesterase (AChE) and carbonic anhydrases (CAs), enzymes implicated in Alzheimer's disease and glaucoma, respectively. digitellinc.comnih.gov Furthermore, some benzamide derivatives act as histone deacetylase (HDAC) inhibitors, a class of anticancer agents. acs.orgnih.gov

The specific structural features of this compound—the bromine and fluorine atoms on the benzene (B151609) ring and the N-propyl group—will undoubtedly influence its binding affinity and selectivity for any potential biological targets. The electronegativity and size of the halogen substituents can significantly impact binding interactions through halogen bonding and other non-covalent forces. The N-propyl group will affect the molecule's lipophilicity and steric profile, which are crucial for receptor binding and cellular permeability.

Future research should employ a range of biophysical and biochemical techniques to screen this compound against a panel of biologically relevant targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various enzymatic assays will be invaluable in identifying and characterizing potential binding partners and determining the mechanism of action.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Synthesis and Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research. For this compound, these computational tools can accelerate progress in both its synthesis and the exploration of its potential applications.

Furthermore, generative AI models can be employed for the de novo design of novel benzamide derivatives with desired properties. chemrxiv.orgnih.govmdpi.comcas.org By learning from vast databases of chemical structures and their biological activities, these models can generate virtual libraries of compounds based on the this compound scaffold. These virtual compounds can then be screened for predicted activity against various biological targets, their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and their synthetic accessibility. This approach allows for a more focused and efficient exploration of the chemical space around the core molecule, prioritizing the synthesis of compounds with the highest probability of desired biological effects.

Future research should focus on developing and applying bespoke AI/ML models for the 4-bromo-2-fluorobenzamide (B127740) scaffold. This would involve creating a curated dataset of related compounds and their properties to train predictive models for biological activity and synthetic feasibility.

Development of Advanced Probes and Tools for Mechanistic Biology

To unravel the specific cellular targets and mechanisms of action of this compound, the development of advanced chemical probes will be essential. These probes are versions of the parent molecule that have been modified to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, and often a photoreactive group for covalent attachment to its binding partners.

One powerful technique is photoaffinity labeling (PAL), where a photoreactive moiety, such as a benzophenone (B1666685) or a diazirine, is incorporated into the molecule. nih.govmdpi.com Upon irradiation with UV light, the probe forms a covalent bond with its target protein, allowing for its subsequent isolation and identification using techniques like mass spectrometry. nih.gov Another key strategy is the use of "clickable" probes, which contain a bioorthogonal handle like an alkyne or an azide. researchgate.netnih.gov This allows for the attachment of a reporter tag via a highly specific and efficient click chemistry reaction after the probe has interacted with its cellular targets. researchgate.net

For this compound, future research should focus on the rational design and synthesis of such probes. Careful consideration must be given to the point of attachment of the linker and reporter groups to minimize perturbation of the molecule's original bioactivity. For instance, the N-propyl group or positions on the benzoyl ring not involved in key binding interactions could be potential sites for modification. The development of such probes will be instrumental in identifying the direct binding partners of this compound within a complex cellular environment, providing invaluable insights into its mode of action.

Expansion of the Benzamide Chemical Space for Diverse Research Applications

Building upon the core structure of this compound, a key future direction will be the systematic expansion of its chemical space to generate a diverse library of analogues for various research applications. The strategic modification of the substituents on the benzamide scaffold can lead to compounds with a wide range of physicochemical properties and biological activities.

For example, the bromine atom can be replaced with other functional groups through palladium-catalyzed cross-coupling reactions, introducing new pharmacophores and altering the electronic properties of the aromatic ring. The N-propyl group can be varied to other alkyl or aryl groups to modulate lipophilicity and steric interactions. The fluorine atom, a common feature in many modern pharmaceuticals, can be retained or replaced to fine-tune the molecule's metabolic stability and binding affinity.

The goal of expanding the chemical space is not only to optimize a potential therapeutic effect but also to develop tool compounds for chemical biology research. By creating a library of related molecules with graded potencies and selectivities, researchers can perform detailed structure-activity relationship (SAR) studies. These studies are crucial for understanding how specific structural features contribute to biological activity and for the rational design of more potent and selective compounds. The bengamides, a class of natural products, serve as an excellent example of how a core scaffold can be modified to create analogues with diverse biological properties, including anticancer and anti-inflammatory activities. acs.org The development of a diverse library of this compound analogues will provide a rich resource for discovering new biological functions and potential therapeutic leads.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-fluoro-N-propylbenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Start with bromo-fluorobenzoyl chloride intermediates (e.g., 4-bromo-2-fluorobenzoyl chloride) and react with propylamine under Schotten-Baumann conditions (amide coupling in dichloromethane with a base like triethylamine).
  • Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key parameters : Temperature (0–5°C for exothermic reactions), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmosphere (N₂) to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical workflow :

  • NMR : Confirm substitution patterns (¹H/¹³C NMR: aromatic protons at δ 7.2–8.1 ppm, propyl chain at δ 0.9–1.7 ppm) and absence of unreacted starting materials .
  • Mass spectrometry : ESI-MS (positive ion mode) to verify molecular ion [M+H]⁺ at m/z 260–262 (isotopic pattern confirms bromine) .
  • Elemental analysis : Match experimental vs. theoretical C, H, N, Br, F percentages (±0.3% tolerance) .

Q. What safety precautions are critical when handling this compound?

  • Safety protocols :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation .
  • Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
  • First-aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization (e.g., Suzuki coupling) of this compound be addressed?

  • Experimental design :

  • Use DFT calculations to predict reactivity at bromine vs. fluorine sites. Fluorine’s electron-withdrawing effect typically directs coupling to the brominated position .
  • Optimize catalytic systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O) and monitor via GC-MS or ¹⁹F NMR to track substituent effects .
    • Data interpretation : Compare yields under varying conditions (e.g., 60–80°C, 12–24 hours) to identify kinetic vs. thermodynamic control .

Q. What computational tools predict the biological activity of this compound derivatives?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases, cytochrome P450) using crystal structures from PDB .
  • Validate with MD simulations (GROMACS) to assess ligand-protein stability and binding free energy (MM-PBSA) .
  • Experimental correlation : Synthesize top-scoring derivatives and test in vitro (IC₅₀ assays) .

Q. How do solvent polarity and temperature affect the stability of this compound in long-term studies?

  • Stability analysis :

  • Use accelerated degradation studies (40–60°C, 75% RH) with HPLC monitoring. Polar aprotic solvents (DMF, DMSO) reduce hydrolysis rates vs. protic solvents (methanol) .
  • Data table :
SolventDegradation Half-Life (25°C)Major Degradation Product
DMSO>6 monthsNone detected
MeOH3 weeks2-Fluoro-N-propylbenzamide

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar bromo-fluoro benzamides?

  • Critical analysis :

  • Compare assay conditions: Cell lines (HEK293 vs. HeLa), concentration ranges (µM vs. nM), and control compounds .
  • Validate via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .
  • Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations in assays .

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Feasible Synthetic Routes

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4-Bromo-2-fluoro-N-propylbenzamide
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Reactant of Route 2
4-Bromo-2-fluoro-N-propylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.